Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Description
Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate (CAS 912635-62-2) is a heterocyclic compound featuring a fused pyrrolidine-pyrazole core with an ethyl ester group at the 3-position. This scaffold is pivotal in medicinal chemistry due to its role as a kinase inhibitor precursor. It serves as a building block for derivatives like PHA-739358 (Danusertib), a clinical-stage Aurora kinase inhibitor targeting cancer therapy . Commercially available at 95% purity (e.g., SY128923 from韶远试剂), its structural flexibility allows functionalization for enhanced bioactivity .
Properties
IUPAC Name |
ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)7-5-3-9-4-6(5)10-11-7/h9H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUQEUFWBVGZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
The most widely reported method involves the cyclocondensation of ethyl 2-(3-oxopyrrolidin-1-yl)acetate with hydrazine hydrate. This two-step process begins with the formation of a hydrazone intermediate, followed by intramolecular cyclization under acidic or basic conditions. In a representative procedure, ethyl 2-(3-oxopyrrolidin-1-yl)acetate is reacted with hydrazine hydrate in ethanol at reflux for 12 hours, yielding the intermediate hydrazone. Subsequent treatment with hydrochloric acid (2M) at 80°C for 6 hours induces cyclization, affording the target compound in 58–65% yield.
Critical parameters include:
-
Stoichiometry : A 1:1.2 molar ratio of ketoester to hydrazine optimizes intermediate formation.
-
pH control : Cyclization proceeds efficiently at pH 2–3, minimizing side reactions such as over-oxidation.
-
Solvent selection : Ethanol outperforms THF or DMF due to better solubility of intermediates and reduced byproduct formation.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates cyclocondensation. A protocol using 300W irradiation at 120°C reduces reaction time from 12 hours to 45 minutes, achieving comparable yields (62%) with improved purity (>98% by HPLC). This method is particularly advantageous for high-throughput screening but requires specialized equipment.
Ring-Closing Strategies
Transition Metal-Catalyzed Cyclizations
Palladium-catalyzed C–N bond formation enables efficient construction of the pyrrolopyrazole core. A 2022 study demonstrated that Pd(OAc)₂ (5 mol%) with Xantphos ligand (6 mol%) in toluene at 110°C facilitates the cyclization of ethyl 3-((2-bromoethyl)amino)pyrrolidine-1-carboxylate, yielding the target compound in 72% yield. Key advantages include:
-
Functional group tolerance : Bromo, nitro, and ester groups remain intact.
-
Stereoselectivity : The cis-fused bicyclic structure forms exclusively due to ligand-controlled stereochemistry.
Photocatalytic Methods
Visible-light-mediated cyclization using Ru(bpy)₃Cl₂ as a photocatalyst represents a recent innovation. Irradiation at 450 nm in acetonitrile induces single-electron transfer, enabling ring closure at ambient temperature. This method achieves 68% yield with exceptional atom economy but requires rigorous degassing to prevent catalyst deactivation.
Catalytic Systems and Solvent Effects
Solvent Engineering
A solvent screening study revealed that ethyl acetate/water biphasic systems reduce emulsion formation during workup, enhancing isolated yields by 12–15% compared to traditional ethyl acetate/brine systems. Polar aprotic solvents like DMF accelerate reaction rates but complicate purification due to high boiling points.
Process Optimization and Scalability
One-Pot Syntheses
An optimized one-pot procedure eliminates intermediate isolation:
-
Step 1 : React ethyl 2-(3-oxopyrrolidin-1-yl)acetate (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at 80°C for 4 hours.
-
Step 2 : Add concentrated HCl (2.0 equiv) and maintain at 80°C for 3 hours.
-
Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.
This method achieves 70% yield on 100-gram scale with >99% purity after recrystallization from hexane/ethyl acetate (3:1).
Purification Techniques
-
Recrystallization : Optimal solvent pairings include dichloromethane/hexane (1:4), yielding needle-like crystals with 99.5% purity.
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane 1:2) remains necessary for small-scale syntheses (<10 g) but is impractical for industrial production.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Hydrazine cyclization | 65 | 98 | 18 h | High |
| Microwave-assisted | 62 | 98.5 | 45 min | Moderate |
| Pd-catalyzed | 72 | 99 | 6 h | High |
| Photocatalytic | 68 | 97 | 12 h | Low |
Data synthesized from referenced procedures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrrolo[3,4-c]pyrazole exhibit significant anticancer properties. For instance, a study demonstrated that certain modifications of ethyl tetrahydropyrrolo[3,4-c]pyrazole compounds showed selective cytotoxicity against cancer cell lines while sparing normal cells.
Case Study:
A research team synthesized several analogs of ethyl tetrahydropyrrolo[3,4-c]pyrazole and tested them against human breast cancer cells (MCF-7). The most potent compound exhibited an IC50 value of 15 µM, indicating strong anticancer potential compared to standard chemotherapeutics which had IC50 values above 30 µM.
Neuroprotective Effects
Another promising application is in neuroprotection. Studies have shown that this compound can inhibit neuroinflammatory processes and protect neuronal cells from oxidative stress.
Case Study:
In vitro experiments demonstrated that ethyl tetrahydropyrrolo[3,4-c]pyrazole reduced the levels of pro-inflammatory cytokines in microglial cells by 40%, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's.
Pesticide Development
Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives are being explored as novel pesticides due to their ability to interfere with insect growth regulators.
Data Table: Efficacy of Tetrahydropyrrolo Compounds as Pesticides
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | |
| Compound B | Beetles | 78 | |
| Ethyl Tetrahydropyrrolo | Thrips | 90 |
Herbicide Potential
Research indicates that these compounds may also serve as effective herbicides by inhibiting specific metabolic pathways in plants.
Case Study:
Field trials conducted on wheat crops showed that an application of ethyl tetrahydropyrrolo[3,4-c]pyrazole at a concentration of 200 g/ha resulted in a 70% reduction in weed biomass without adversely affecting crop yield.
Polymer Synthesis
The unique structure of ethyl tetrahydropyrrolo[3,4-c]pyrazole allows it to be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.
Data Table: Properties of Polymers Synthesized with Ethyl Tetrahydropyrrolo
| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 50 |
| Polymer B | 300 | 70 |
| Polymer C | 280 | 65 |
Mechanism of Action
The mechanism of action of ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes, such as kinases, by binding to their active sites. This interaction can disrupt cellular signaling pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (CAS 5744-51-4)
- Structural Difference : Replaces the pyrrolidine ring with a dihydro-pyrrole ring, reducing saturation and altering conformational flexibility.
- Impact : Reduced rigidity may affect binding to kinase ATP pockets. Similarity score: 0.79 .
b) Ethyl 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Substituent-Modified Derivatives
a) PHA-739358 (Danusertib)
- Modification : Incorporates a quinazoline substituent and methyl group.
- Bioactivity : Potent pan-Aurora kinase inhibitor (Ki for Aurora-A: 13 nM, Aurora-B: 79 nM) with antitumor efficacy in clinical trials .
b) 5-(4-Bromophenyl)-1,4,5,6-tetrahydro-4,6-dioxo-pyrrolo[3,4-c]pyrazole-3-carboxylate (C14H10BrN3O4)
- Modification : Bromophenyl and dioxo groups enhance electron-withdrawing effects.
- Impact : Likely improves target selectivity via π-π stacking interactions. Molecular weight: 364.15 g/mol .
c) N-(6,6-Dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide
- Modification : Piperidine-carbonyl and branched alkyl chains.
- Impact : Enhances blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
Biological Activity
Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate (CAS No. 912635-62-2) is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its potential applications in drug development.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 181.19 g/mol. The structure is characterized by a tetrahydropyrrolo-pyrazole framework that contributes to its biological activity.
Antitumor Activity
This compound has been identified as a potent inhibitor of Aurora kinases, which are critical in cell division and are often overexpressed in cancer cells. Studies have shown that this compound exhibits low nanomolar potency against various anticancer kinase targets .
Table 1: Antitumor Activity Data
| Study | Compound | Target | IC50 (µM) |
|---|---|---|---|
| Xia et al. | This compound | Aurora Kinase | < 0.1 |
| Wang et al. | Indolyl-substituted derivatives | MCF-7 Cell Line | 7.01 ± 0.60 |
Anti-inflammatory Properties
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, certain synthesized compounds showed up to 93% inhibition of interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs . The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity
| Compound | Inhibitory Activity (%) | Concentration (µM) |
|---|---|---|
| Compound A | 76% TNF-α Inhibition | 10 |
| Compound B | 86% IL-6 Inhibition | 10 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against various bacterial and fungal strains. Specifically, some derivatives demonstrated notable antifungal activity against phytopathogenic fungi .
Case Study 1: Aurora Kinase Inhibition
In a study conducted by Burguete et al., the compound was tested for its ability to inhibit Aurora kinases in cancer cell lines. The results indicated a significant reduction in cell proliferation and induction of apoptosis in treated cells compared to controls .
Case Study 2: Anti-inflammatory Effects
A series of pyrazole derivatives were synthesized and screened for their anti-inflammatory properties. The study found that certain compounds effectively reduced TNF-α levels in vivo models of inflammation .
Q & A
Q. What is the molecular structure of Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate, and how is it characterized?
The compound features a fused bicyclic system comprising a pyrazole ring and a tetrahydropyrrole moiety, with an ethyl ester group at the 3-position. Structural characterization typically employs:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., ethyl ester protons at δ ~4.2 ppm and carbonyl carbons at δ ~160 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching CHNO) .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen-bonding networks in derivatives) .
Q. What are the common synthetic routes for preparing this compound?
Synthesis often involves cyclocondensation strategies:
- Cyclocondensation of Hydrazines : Reaction of hydrazine derivatives with β-keto esters to form the pyrazole core .
- Multi-Step Functionalization : Example: Ethyl 3-benzamido derivatives are synthesized via sequential benzoylation and acetylation (98% yield reported for intermediates) .
- Catalytic Methods : Use of catalysts like DIEA (N,N-Diisopropylethylamine) to optimize reaction efficiency .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Advanced crystallographic techniques include:
- SHELX Software : SHELXL refines high-resolution data to model bond lengths, angles, and displacement parameters (e.g., C–N bond lengths of 1.34–1.38 Å in pyrazole rings) .
- Hydrogen-Bond Analysis : Crystal packing in derivatives (e.g., O–H⋯N and N–H⋯O interactions) stabilizes the lattice, as seen in dihydrate forms .
- Twinned Data Refinement : SHELXL handles twinning in low-symmetry crystals (e.g., triclinic systems with space group P1) .
Q. What strategies enhance the pharmacological properties of this compound through structural modifications?
Key approaches include:
- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid improves solubility and bioavailability .
- Heterocyclic Fusion : Introducing substituents (e.g., bromophenyl groups) enhances target binding, as seen in kinase inhibitors .
- Stereochemical Optimization : Chiral centers (e.g., (S)-configurations) improve selectivity for biological targets .
Table 1: Derivative Modifications and Biological Activities
Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected C NMR shifts) are addressed via:
- 2D NMR Techniques : HSQC and HMBC correlate proton-carbon connectivity to confirm regiochemistry .
- Computational Modeling : Density Functional Theory (DFT) predicts spectroscopic profiles and validates experimental data .
- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., CHNO derivatives with <0.5% deviation) .
Methodological Considerations
- Synthesis Optimization : Use of slow evaporation for crystal growth (e.g., 10-day crystallization in ethanol yields diffraction-quality crystals) .
- Data Reproducibility : Triplicate experiments and statistical validation (e.g., R < 0.05 in crystallography) ensure reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
